Pimelic acid
Overview
Description
Synthesis Analysis
Pimelic acid can be synthesized through multiple methods, one of which involves the conversion of 1,5-dihydroxypentane to 1,7-pimelic acid using phosphorus(III) bromide, potassium cyanide, and 1,4,7,10,13,16-hexaoxacyclooctadecane as a catalyst under optimal conditions, achieving a high yield of 90% (Zhu Ping-hua, 2005). Another significant pathway for pimelic acid production involves the reverse adipate-degradation pathway (RADP) through a Claisen condensation reaction, leading to its biosynthesis from glutaryl-CoA (Q. Bao et al., 2022).
Molecular Structure Analysis
The molecular structure of pimelic acid has been extensively studied, revealing insights into its crystal structure and supramolecular interactions. For instance, pimelic acid forms a distorted tetrahedron coordination geometry when complexed with zinc and 1,10-phenanthroline (K. Yun, 2007). The crystal structures of pimelic acid and its derivatives, such as 4,4-bis(2-carboxyethyl)pimelic acid, demonstrate unique interpenetrating diamond-like networks, highlighting the versatility and complexity of its structural arrangements (O. Ermer, Andreas Kusch, C. Roebke, 2003).
Chemical Reactions and Properties
Pimelic acid participates in various chemical reactions, serving as a precursor for the synthesis of complex molecules and materials. Its role in the biosynthesis of biotin is particularly notable, where it acts as the first precursor by undergoing conversion to pimeloyl-CoA (Miglena Manandhar, J. Cronan, 2017). Furthermore, its degradation product, azelaic acid, and its synthesis from various pathways underscore its chemical versatility and importance in metabolic processes.
Physical Properties Analysis
The physical properties of pimelic acid, including its polymorphism, have been thoroughly investigated. It exhibits three polymorphic forms, with each form displaying distinct thermal and structural characteristics. These properties are crucial for understanding the stability, solubility, and reactivity of pimelic acid under different conditions (A. Burger, J. Henck, M. Dünser, 1996).
Scientific Research Applications
Biotin Biosynthesis :
- Pimelic acid stimulates the biosynthesis of biotin in Aspergillus niger and serves as a precursor in the biosynthesis of biotin. This role is substantiated by experiments showing its incorporation into biotin (Janota-Bassalik & Wright, 1964); (Elford & Wright, 1963).
- α-Proteobacteria synthesize the biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism, with pimelic acid providing seven of the ten biotin carbon atoms (Hu & Cronan, 2020).
Industrial Applications :
- Pimelic acid is broadly applied in various fields. Its biosynthesis via the reverse adipate-degradation pathway (RADP) has been researched, offering environmentally friendly production methods compared to traditional chemical synthesis (Bao et al., 2022).
- It is used as a raw material and intermediate in chemical industries, especially in biological and medical industries as a polymeric material. The study also explores the synthesis technologies and their development trends (Xiao-lin, 2007).
Material Science and Polymer Research :
- Pimelic acid has been used to improve the crystallization, morphology, and mechanical properties of isotactic polypropylene/mica composites. It enhances the orientation and dispersion of filler materials in the polymer matrix, thus improving the composite's mechanical properties (Dou et al., 2010).
- Similar effects have been observed in polypropylene/wollastonite and polypropylene/calcium carbonate composites, where pimelic acid treatment leads to improved toughness and mechanical strength (Meng & Dou, 2008); (Meng & Dou, 2009).
Biomedical Applications :
- Interactions of pimelic acid with natural polymers like chitosan and collagen have been explored. The cross-linked biopolymers show enhanced mechanical strength, thermal stability, and biocompatibility, making them suitable for biomedical applications (Mitra et al., 2013).
Safety And Hazards
Pimelic acid causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment . It should be handled in accordance with good industrial hygiene and safety practice .
properties
IUPAC Name |
heptanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVNTCWHIRURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021598 | |
Record name | Heptanedioic acid | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Heptanedioic acid | |
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Record name | Pimelic acid | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
342.00 °C. @ 760.00 mm Hg | |
Record name | Pimelic Acid | |
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Record name | Pimelic acid | |
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Solubility |
50.0 mg/mL | |
Record name | Pimelic Acid | |
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Record name | Pimelic acid | |
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Product Name |
Pimelic acid | |
CAS RN |
111-16-0 | |
Record name | Pimelic acid | |
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Record name | Pimelic acid | |
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Record name | Pimelic Acid | |
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Record name | Heptanedioic acid | |
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Record name | Pimelic acid | |
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Record name | PIMELIC ACID | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
Record name | Pimelic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01856 | |
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Record name | Pimelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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